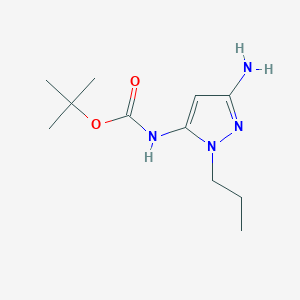

N-(3-(benzofuran-2-yl)propyl)-2-chlorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

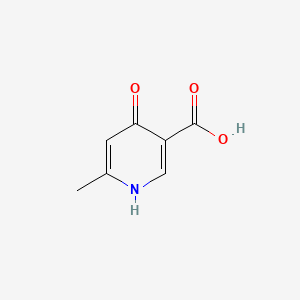

“N-(3-(benzofuran-2-yl)propyl)-2-chlorobenzamide” is a chemical compound that contains a benzofuran moiety . Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . This compound is part of a class of compounds that are ubiquitous in nature .

Synthesis Analysis

Benzofuran compounds can be prepared by various methods in the laboratory . For example, a new one-pot synthesis of a benzofuran-fused N-heterocycle is achieved by AlCl3-mediated C–C followed by a C–O bond between 2,3-dichloropyrazine or a derivative thereof and phenol .Molecular Structure Analysis

The molecular structure of “N-(3-(benzofuran-2-yl)propyl)-2-chlorobenzamide” includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .科学的研究の応用

Antibacterial Activity

Furan derivatives, including benzofurans, have garnered attention due to their antibacterial properties. Researchers have synthesized novel furan-based compounds and evaluated their efficacy against both gram-positive and gram-negative bacteria . The compound may exhibit antibacterial activity, making it a potential candidate for combating microbial infections.

Anticancer Potential

Substituted benzofurans have demonstrated significant anticancer effects. For instance, compound 36 (a benzofuran derivative) exhibited cell growth inhibitory effects in various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . Investigating the antitumor properties of N-[3-(1-benzofuran-2-yl)propyl]-2-chlorobenzamide could provide valuable insights.

Cytotoxicity Studies

Researchers have tested benzofuran derivatives for cytotoxic properties against human cancer cells. By evaluating their impact on healthy cells and cancer cell lines, scientists aim to identify compounds with selective cytotoxicity . This compound could be a subject of interest in such studies.

Synthesis of Heterocycles

The compound’s structural features make it suitable for synthesizing novel heterocyclic compounds. For example, 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been used as a precursor for creating diverse heterocyclic derivatives . These derivatives may have applications beyond antibacterial and anticancer research.

Other Pharmacological Activities

Furan-based compounds often exhibit a wide range of pharmacological effects, such as anti-ulcer, diuretic, muscle relaxant, anti-inflammatory, and anti-anxiety properties . Investigating these aspects may reveal additional applications.

作用機序

Target of Action

The primary targets of N-[3-(1-Benzofuran-2-yl)propyl]-2-chlorobenzamide are sigma receptors . Sigma receptors are unique proteins that have been shown to play a role in various biological and pharmacological activities. They are classified into two subtypes, sigma-1 and sigma-2 .

Mode of Action

N-[3-(1-Benzofuran-2-yl)propyl]-2-chlorobenzamide interacts with its targets, the sigma receptors, by binding to them. This binding can lead to various changes in the cell, depending on the specific receptor subtype and the cellular context . The exact mechanism of this interaction is still under investigation.

Biochemical Pathways

Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds may affect a variety of biochemical pathways, potentially including those involved in cell growth, oxidative stress response, and viral replication .

Pharmacokinetics

It’s known that benzofuran compounds are ubiquitous in nature and have a broad range of clinical uses This suggests that they may have favorable pharmacokinetic properties

Result of Action

The molecular and cellular effects of N-[3-(1-Benzofuran-2-yl)propyl]-2-chlorobenzamide’s action depend on its interaction with sigma receptors. Some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells . This suggests that N-[3-(1-Benzofuran-2-yl)propyl]-2-chlorobenzamide may also have anti-cancer properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[3-(1-Benzofuran-2-yl)propyl]-2-chlorobenzamide. For instance, the compound’s activity may be affected by the presence of other molecules in the cell, the cell’s physiological state, and the specific characteristics of the target receptors

将来の方向性

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on the development of promising compounds with target therapy potentials and little side effects .

特性

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-2-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO2/c19-16-9-3-2-8-15(16)18(21)20-11-5-7-14-12-13-6-1-4-10-17(13)22-14/h1-4,6,8-10,12H,5,7,11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYOVNMDTSJKMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzofuran-2-yl)propyl)-2-chlorobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether](/img/structure/B2473911.png)

![2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid](/img/structure/B2473913.png)

![4-(4-isopropylbenzyl)-1-((3-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2473914.png)

![N-(3-chloro-4-fluorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B2473915.png)

![2-(2,4-dichlorophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2473916.png)

![4-(2-{[(3,5-dichloroanilino)carbothioyl]amino}ethyl)-N-(3,5-dichlorophenyl)tetrahydro-1(2H)-pyrazinecarbothioamide](/img/structure/B2473919.png)

![2-(3-((5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2473927.png)

![N-(3-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2473928.png)